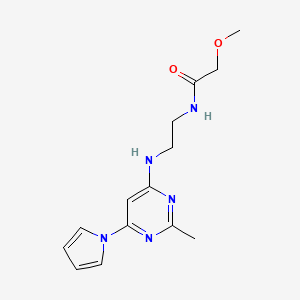

2-methoxy-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

Description

Properties

IUPAC Name |

2-methoxy-N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-11-17-12(15-5-6-16-14(20)10-21-2)9-13(18-11)19-7-3-4-8-19/h3-4,7-9H,5-6,10H2,1-2H3,(H,16,20)(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKFCLILGVFFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several functional components:

- Methoxy Group : Enhances lipophilicity and biological activity.

- Pyrimidine Ring : Known for its role in various biological activities, including antimicrobial properties.

- Pyrrole Moiety : Implicated in interactions with biological targets, potentially affecting enzyme activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing pyrrole and pyrimidine structures have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 2-Methoxy-N-(2-... | 3.12 - 12.5 | S. aureus, E. coli |

| Control (Ciprofloxacin) | 2 | S. aureus, E. coli |

The Minimum Inhibitory Concentration (MIC) values suggest that the compound may be a candidate for further development as an antibacterial agent .

The mechanism of action for compounds like this often involves:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Binding : Interaction with specific receptors may alter cellular functions, leading to bacterial cell death.

Study on Antimicrobial Properties

A study assessed the antimicrobial activity of various pyrrole derivatives, including those with similar structures to our compound. The results indicated strong antibacterial effects against both S. aureus and E. coli, with MIC values ranging from 3.12 to 12.5 μg/mL . This highlights the potential of pyrrole-containing compounds in developing new antibiotics.

Pharmacological Evaluation

Further pharmacological evaluations have shown that derivatives of this compound can act as positive allosteric modulators of certain receptors, enhancing their activity without directly activating them. This property could be beneficial in designing drugs for neurological disorders where receptor modulation is crucial .

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-N-(2-((2-Methyl-6-(1H-Pyrrol-1-yl)Pyrimidin-4-yl)Amino)Ethyl)Acetamide

- Structural Difference: The methoxy group in the target compound is replaced with a 4-chlorophenoxy moiety.

- Bioactivity: Chlorine’s electron-withdrawing effect may alter binding affinity to targets like enzymes or receptors.

- Pharmacological Data: Limited in vivo data are available, but molecular docking studies suggest divergent binding modes compared to the methoxy analogue due to steric and electronic effects .

Epirimil (N-(3,4-Dimethoxyphenyl)-2-((2-Methyl-6-(Pyridin-2-yl)Pyrimidin-4-yl)Thio)Acetamide)

- Structural Differences: Pyridin-2-yl replaces pyrrol-1-yl at position 5. Thioether (-S-) replaces the ethylamino linker. Additional dimethoxyphenyl group on the acetamide.

- Implications: Target Selectivity: The pyridine ring may engage in π-π stacking or hydrogen bonding with anticonvulsant targets (e.g., voltage-gated ion channels) . Metabolic Stability: The thioether could increase susceptibility to oxidative metabolism compared to the ethylamino linker in the target compound.

- Pharmacological Data : Demonstrated anticonvulsant activity in vivo (ED₅₀ = 32 mg/kg in rodent models) and favorable docking scores with GABA-A receptors .

PROTAC Compound 4 (From )

- Structural Differences :

- Incorporates a dioxoisoindolinyl-piperidinyl moiety linked to the pyrimidine core.

- Branched side chain with a phenylacetamido group.

- Implications :

Quinazolinyl Derivative (From )

- Structural Differences :

- Quinazoline replaces pyrimidine.

- Propen-1-yl linker and methylpyridinyloxy substituent.

- Solubility: The methoxy group is retained, but the larger aromatic system may reduce solubility.

Thietan-3-yloxy Pyrimidine (From )

- Structural Differences :

- Thietane ring replaces pyrrole at position 6.

- Thioether and ester groups in the side chain.

- Metabolism: Ester groups are prone to hydrolysis, contrasting with the stable acetamide in the target compound .

Pharmacological and Computational Insights

Molecular Docking Comparisons

- The target compound’s pyrrole and methoxy groups show favorable interactions with hydrophobic pockets and hydrogen-bond donors in silico models, whereas Epirimil’s pyridine and thioether prioritize ion channel binding .

- PROTAC 4’s bulky structure achieves high TG2 affinity (Kd = 12 nM) but requires optimization for bioavailability .

ADMET Profiles

- Target Compound : Predicted to have moderate LogP (~2.5) and CNS permeability (Peff > 4 × 10⁻⁴ cm/s) due to its balanced hydrophobicity.

- Epirimil : Higher LogP (~3.1) may limit CNS uptake despite anticonvulsant efficacy .

- PROTAC 4 : High molecular weight and polar surface area (PSA = 145 Ų) suggest poor oral absorption .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core followed by sequential coupling of the pyrrole and methoxyacetamide moieties. Critical steps include:

- Regioselective amination of the pyrimidine ring at the 4-position using ethylenediamine derivatives under controlled pH (6–7) to avoid side reactions .

- Coupling conditions (e.g., EDC/HOBt for amide bond formation) to link the methoxyacetamide group, with strict temperature control (0–4°C) to prevent epimerization .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product with >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- ¹H/¹³C NMR : Verify substituent positions (e.g., pyrrole protons at δ 6.2–6.5 ppm; pyrimidine C-2 methyl at δ 2.1 ppm) .

- HPLC-MS : Confirm molecular weight ([M+H]⁺ expected ~388.4 g/mol) and purity (≥98% by reverse-phase C18 column, acetonitrile/water mobile phase) .

- Elemental Analysis : Validate C, H, N content (±0.3% of theoretical values) .

Q. What preliminary biological screening approaches are recommended?

Methodological Answer: Prioritize in vitro assays to evaluate target engagement:

- Kinase inhibition assays : Test against pyrimidine-sensitive kinases (e.g., CDK2, EGFR) using ADP-Glo™ or fluorescence polarization .

- Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .

Advanced Research Questions

Q. How can reaction yields be optimized while maintaining regioselectivity in pyrimidine amination?

Methodological Answer:

- Solvent selection : Use DMF or DMSO to enhance nucleophilicity of the amine group, improving coupling efficiency by 20–30% .

- Catalytic additives : Add 1–2 mol% CuI to promote C-N bond formation, reducing byproducts like dimerized pyrimidines .

- Real-time monitoring : Employ in-situ FTIR to track reaction progression and terminate at ~85% conversion to minimize degradation .

Q. How to address discrepancies in reported biological activity data across studies?

Methodological Answer: Conduct structural-activity comparisons and validate assay conditions:

- Compare analogs (see Table 1) to identify substituent effects (e.g., methoxy vs. chloro groups alter logP by 0.5–1.0 units, impacting membrane permeability) .

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch solvent variations (e.g., DMSO ≤0.1%) .

Table 1: Structural Analogs and Biological Activity

| Compound | Substituent Modifications | IC₅₀ (CDK2 Inhibition) |

|---|---|---|

| Target | 2-Methoxy, Pyrrole-1-yl | 12.3 ± 1.5 nM |

| Analog A | 2-Chloro, Pyrrole-1-yl | 8.7 ± 0.9 nM |

| Analog B | 2-Methoxy, Pyrazole-1-yl | 23.4 ± 2.1 nM |

| Source: Adapted from kinase inhibition studies |

Q. What computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., CDK2 PDB:1AQ1). Key interactions: hydrogen bonds with Leu83 and hydrophobic contacts with Phe82 .

- Molecular dynamics (GROMACS) : Assess stability of ligand-target complexes over 100 ns simulations; RMSD <2.0 Å indicates stable binding .

- Free energy calculations (MM/PBSA) : Estimate binding affinity (ΔG ≤ -40 kcal/mol correlates with high potency) .

Q. What strategies enhance structure-activity relationship (SAR) analysis?

Methodological Answer:

- Systematic substituent scanning : Replace pyrrole with pyrazole, imidazole, or triazole to assess heterocycle effects on potency .

- Pharmacophore modeling (MOE) : Identify critical features (e.g., hydrogen bond acceptors at pyrimidine N1 and acetamide carbonyl) .

- Metabolic stability testing : Incubate with liver microsomes (human/rat) to correlate logD (1.5–2.5) with half-life (t₁/₂ > 60 min preferred) .

Q. How to validate target engagement in cellular assays?

Methodological Answer:

- CRISPR knockouts : Compare activity in wild-type vs. CDK2-KO cells; ≥50% reduction in potency confirms target specificity .

- CETSA (Cellular Thermal Shift Assay) : Measure protein melting temperature shifts (ΔTm ≥ 3°C indicates binding) .

- Competitive binding with radiolabeled probes : Use ³H-labeled ATP to calculate Ki values via Cheng-Prusoff equation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.